Thiochrome
Overview
Description
Thiochrome is a tricyclic organic compound that arises from the oxidation of the vitamin thiamine . It is highly fluorescent and is often the derivative that is quantified in the analysis of thiamine . It is a yellow crystalline tricyclic alcohol found in yeast, formed by oxidation of thiamine, and gives a blue fluorescence under ultraviolet light .
Synthesis Analysis
The synthesis of thiochromenes has been achieved through various methods. Amidine-based catalysts, particularly homobenzotetramisole and its analogues, achieve high enantioselectivities and yields in a reagent-free catalytic transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes .Molecular Structure Analysis
Thiochrome has a chemical formula of C12H14N4OS and a molar mass of 262.33 g·mol −1 . The structure consists of an aminopyrimidine and a thiazolium ring linked by a methylene bridge .Chemical Reactions Analysis
The oxidation reaction of thiamine (vitamin B1) to thiochrome has been investigated by DFT calculations . Three reaction systems were investigated: [A] thiamine + methyl peroxy radical + (H2O)8, [B] thiamine + cyanogen bromide + HO− (H2O)8 and [C] thiamine + mercury (ii) chloride + HO− (H2O)8 .Physical And Chemical Properties Analysis
Thiochrome is a yellow solid with a density of 1.49 g/cm 3 and a melting point of 228.8 °C (443.8 °F; 501.9 K) . It is highly fluorescent, often used in the analysis of thiamine .Scientific Research Applications
Thiochrome in Biological and Clinical Research
Thiochrome has been utilized in various scientific research areas. One significant application is in the determination of aneurin (vitamin B1) levels in biological samples like urine, using the thiochrome method. This method, refined over years of experience, offers a reliable way to assess vitamin B1 levels, crucial for understanding various physiological states and conditions (Jansen & Westenbrink, 2010).
Thiochrome's Role in Biochemical Studies
Thiochrome has been studied for its interaction with muscarinic receptors in the body. Research shows that thiochrome can enhance acetylcholine affinity at specific muscarinic M4 receptors, demonstrating a unique form of selectivity derived from cooperativity rather than affinity. This insight into thiochrome's biochemical activity is crucial for understanding its potential therapeutic applications and interactions within the human body (Lazareno et al., 2004).
Thiochrome in Reproductive Studies
In a study exploring the effects of thiochrome on reproduction, it was found that administering thiochrome enhanced the reproduction of organisms like Chlorella, Drosophila melanogaster, and Danio. This indicates thiochrome's potential influence on biological processes related to reproduction, opening avenues for further research in developmental biology and reproductive health (Petrov et al., 2016).
Thiochrome in Chemical Transformations
Thiochrome has been the subject of studies focusing on its conversion to other compounds. One study highlighted the reductive conversion of thiochrome back to thiamine, providing insights into the biochemical pathways and the role of thiochrome in metabolic processes (RISINGER, DURST & Hsieh, 1966).
Thiochrome's Role in Analytical Chemistry
Thiochrome's fluorescent properties have been exploited in analytical chemistry for the estimation of vitamin B1 in various foodstuffs and biological materials. Modifications to the thiochrome method have improved its application in the quantification of vitamins, demonstrating its utility in nutritional analysis (McFarlane & Chapman, 1941).
Safety And Hazards
properties
IUPAC Name |
2-(6,12-dimethyl-4-thia-2,7,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(13),2,5,9,11-pentaen-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-7-10(3-4-17)18-12-15-11-9(6-16(7)12)5-13-8(2)14-11/h5,17H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQXMAIXVFLYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=NC(=NC=C3CN12)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059052 | |
Record name | 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiochrome | |
CAS RN |
92-35-3 | |
Record name | Thiochrome | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiochrome | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiochrome | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56339 | |
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Record name | 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,7-dimethyl-5H-thiazolo[3',2':1,2]pyrimido[4,5-d]pyrimidin-8-yl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | THIOCHROME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65UT4V5Z34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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